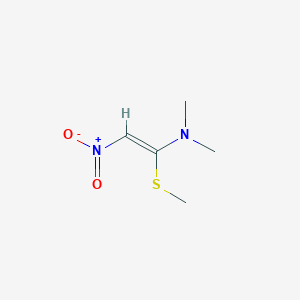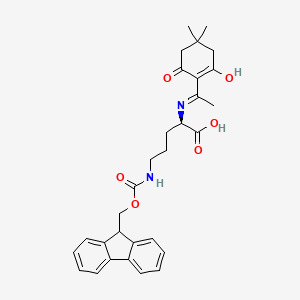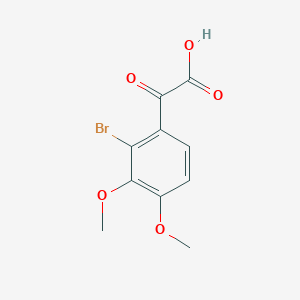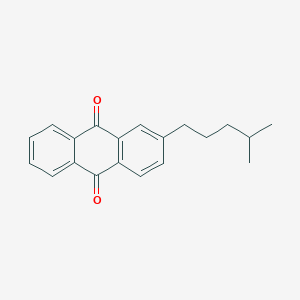
2-(4-Methylpentyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpentyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. This compound is characterized by the presence of a 4-methylpentyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their applications in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Friedel-Crafts alkylation reaction, where anthracene-9,10-dione is reacted with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methylpentyl)anthracene-9,10-dione may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpentyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other oxygenated derivatives .
Scientific Research Applications
2-(4-Methylpentyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methylpentyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and as an intermediate in organic synthesis.
2-(4-Ethylpentyl)anthracene-9,10-dione: A similar compound with an ethyl group instead of a methyl group, showing different chemical and physical properties.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities
Uniqueness
2-(4-Methylpentyl)anthracene-9,10-dione is unique due to the presence of the 4-methylpentyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to other anthraquinone derivatives .
Properties
CAS No. |
71308-17-3 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methylpentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-13H,5-7H2,1-2H3 |
InChI Key |
JWXBQHIMYKKGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
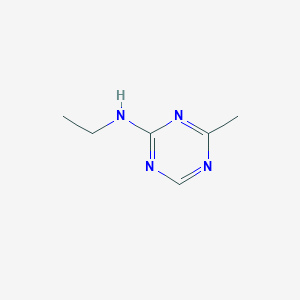
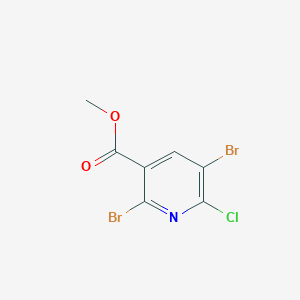
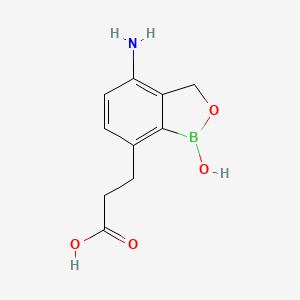
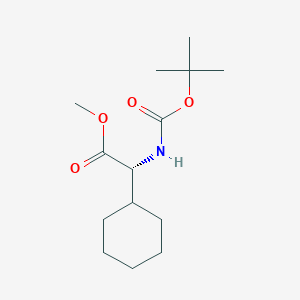
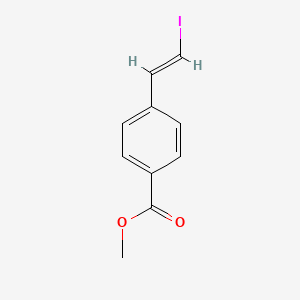
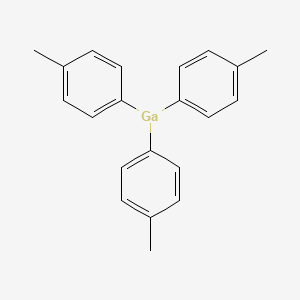

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
